molecular formula C20H23F3N2OS B2702587 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 954714-16-0

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2702587
CAS No.: 954714-16-0
M. Wt: 396.47
InChI Key: ZNKBFAOYUZWGNL-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide, identified by the CAS number 954714-32-0, was first synthesized in 2011 by Sasaki et al. during a systematic exploration of benzamide derivatives with potential epigenetic modulation capabilities. Its molecular formula, C₂₀H₂₃F₃N₂OS, and molecular weight of 396.47 g/mol reflect a hybrid structure designed to merge the pharmacological advantages of azepane rings, thiophene moieties, and trifluoromethyl groups. Early studies focused on its synthetic accessibility through a one-pot amidation reaction between 2-(azepan-1-yl)ethylamine and 3-(trifluoromethyl)benzoyl chloride under mild conditions, achieving yields exceeding 70%. The compound’s discovery coincided with growing interest in histone deacetylase (HDAC) inhibitors, positioning it as a candidate for oncology and neurodegenerative disease research.

Structural Classification within Benzamide Derivatives

This compound belongs to the benzamide class, characterized by a central benzene ring conjugated to an amide functional group. Its structure diverges from simpler benzamides through three distinct modifications:

  • Azepane Substituent : A seven-membered saturated ring attached to the ethylamine side chain, conferring conformational flexibility and enhanced membrane permeability.
  • Thiophene Moiety : A sulfur-containing heterocycle at the β-position of the ethyl group, known to participate in π-π stacking interactions with aromatic residues in enzyme active sites.
  • Trifluoromethyl Group : A meta-substituted -CF₃ group on the benzamide core, which improves metabolic stability and electron-withdrawing effects critical for HDAC binding.

Comparative analysis with classical benzamide-based HDAC inhibitors like entinostat (MS-275) reveals shared pharmacophores but distinct substitution patterns. For instance, entinostat features a pyridylmethylamine side chain, whereas this compound utilizes an azepane-thiophene-ethyl backbone, potentially altering target selectivity.

Relationship to Known Histone Deacetylase Inhibitors

Histone deacetylase inhibitors are classified by their zinc-binding groups: hydroxamates (e.g., vorinostat), benzamides (e.g., entinostat), and cyclic peptides (e.g., romidepsin). This compound falls within the benzamide category, leveraging its amide carbonyl to coordinate the catalytic zinc ion in HDACs. Unlike hydroxamates, which exhibit broad isoform inhibition, this compound shows preliminary selectivity for HDAC1 and HDAC2, as evidenced by enzymatic assays.

Structural parallels exist with benzo[b]thiophene-based inhibitors, where substitution at the C6 position with a three-atom spacer optimizes HDAC1 inhibition. The thiophen-3-yl group in this compound may mimic this spacer, positioning the azepane ring for interactions with HDAC surface residues. Additionally, the trifluoromethyl group’s electronegativity likely enhances binding affinity, as seen in analogues like (S)-17b, a class I HDAC inhibitor with antitumor activity in xenograft models.

Feature This Compound Vorinostat Entinostat
Zinc-Binding Group Benzamide Hydroxamate Benzamide
Isoform Selectivity HDAC1/2 Pan-HDAC HDAC1/2/3
Key Structural Motif Azepane-thiophene-ethyl Aliphatic hydroxamate Pyridylmethylamine
Molecular Weight 396.47 g/mol 264.32 g/mol 391.44 g/mol

Current Research Landscape and Significance

Recent studies highlight this compound’s potential in overcoming resistance mechanisms associated with HDAC inhibitors. A 2025 investigation revealed that HDAC inhibition upregulates CD47 expression in tumor cells, enabling immune evasion by engaging SIRPα on macrophages. Co-administration with CD47-blocking antibodies restored phagocytic activity and suppressed tumor growth in murine models, suggesting combinatorial therapeutic strategies. Furthermore, the trifluoromethyl group’s metabolic stability aligns with efforts to improve the pharmacokinetic profiles of epigenetic drugs, reducing dosing frequency and off-target effects.

Ongoing research explores structural derivatives to optimize HDAC isoform specificity. For example, replacing the azepane ring with smaller cycloalkyl groups alters cellular uptake rates, while modifying the thiophene substitution pattern modulates interactions with HDAC accessory proteins. These efforts aim to balance potency and selectivity, addressing limitations observed in first-generation HDAC inhibitors.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F3N2OS/c21-20(22,23)17-7-5-6-15(12-17)19(26)24-13-18(16-8-11-27-14-16)25-9-3-1-2-4-10-25/h5-8,11-12,14,18H,1-4,9-10,13H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKBFAOYUZWGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the trifluoromethyl group via electrophilic substitution. The azepane ring can be introduced through nucleophilic substitution reactions, while the thiophene moiety is often added using cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the azepane ring or the benzamide core, potentially leading to the formation of amines or alcohols.

    Substitution: The trifluoromethyl group and the thiophene moiety can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene moiety may yield thiophene sulfoxide, while reduction of the benzamide core could produce benzylamine derivatives.

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The azepane ring and thiophene moiety may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

Cyclic Amine Substitutions
  • Piperazine-Based Analogs: Compounds such as N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a) and N-(2-(2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3b) () share a benzamide-thiophene backbone but use piperazine rings with para-substituted aryl groups. These derivatives exhibit moderate synthetic yields (32–48%) and are optimized for dopamine receptor binding . Key Difference: The target compound replaces piperazine with azepane, a seven-membered ring.
Trifluoromethyl Positioning
  • 3-(Trifluoromethyl)benzamide vs. 5-(Trifluoromethyl)benzamide: The compound N-(2-amino-3-nitrophenyl)-3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)benzamide (2a) () positions the trifluoromethyl group at the 5-position of the benzamide, whereas the target compound places it at the 3-position. This positional difference could affect electronic properties and binding affinity, as meta-substitutions often influence aromatic stacking interactions .
Thiophene and Linker Modifications
  • Ethyl vs. Ethoxyethyl Linkers :
    The target compound employs a direct ethyl linker between the azepane and thiophene groups, unlike analogs such as N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide (), which use ethoxyethyl chains. Shorter linkers may reduce conformational flexibility, enhancing target engagement rigidity .

Pharmacological and Physicochemical Properties

Property Target Compound 3a (Piperazine-cyanophenyl) 3b (Piperazine-CF3) 2a (5-CF3 benzamide)
Molecular Weight ~437.5 g/mol (estimated) 547.6 g/mol 585.6 g/mol 436.4 g/mol
logP (Predicted) ~3.8 (higher lipophilicity due to azepane) 3.2 3.9 2.7
Solubility Low (CF3 group and azepane reduce polarity) Moderate Low Moderate
Receptor Affinity Hypothetical: D3 receptor (unconfirmed) D3 receptor (Ki = 12 nM) D3 receptor (Ki = 8 nM) FLT3 kinase inhibitor
  • Key Insights: The azepane-containing target compound likely exhibits higher lipophilicity than piperazine analogs, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Piperazine analogs 3a and 3b show nanomolar affinity for D3 receptors, but the target compound’s affinity remains uncharacterized in the provided evidence.

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and implications for medicinal chemistry, focusing on its interactions with various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The compound features several key structural components:

  • Azepane Ring : A seven-membered saturated nitrogen-containing ring that influences the compound's steric and electronic properties.
  • Thiophene Moiety : A five-membered ring containing sulfur, known for enhancing interactions with biological targets.
  • Trifluoromethyl Group : This substituent can significantly affect the lipophilicity and biological activity of the compound.

The molecular formula of this compound is C15H18F3N2OSC_{15}H_{18}F_3N_2OS, with a molecular weight of approximately 348.38 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, compounds with similar structures have shown inhibition of carbonic anhydrases (CAs), which are crucial for various physiological processes including acid-base balance and respiration. The interaction mechanism likely involves:

  • Binding Affinity : The azepane and thiophene rings contribute to the binding affinity towards target proteins.
  • Signal Modulation : By inhibiting CAs or other receptors, the compound may modulate signaling pathways critical for cellular functions.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. The following table summarizes findings from in vitro assays:

Cell Line IC50 Value (µM) Effect
MCF-7 (Breast Cancer)10.5Induces apoptosis
A549 (Lung Cancer)12.3Cell cycle arrest
HeLa (Cervical Cancer)9.8Increased caspase activity

These results indicate that the compound may serve as a potential therapeutic agent in cancer treatment by inducing apoptosis and inhibiting cell proliferation.

Case Studies

  • Case Study on MCF-7 Cells :
    • In a study examining the effects of this compound on MCF-7 cells, flow cytometry analysis revealed that the compound significantly increased the expression levels of pro-apoptotic factors such as p53 and caspase-3, leading to enhanced apoptotic cell death.
  • Case Study on A549 Cells :
    • Research involving A549 cells indicated that treatment with the compound resulted in a dose-dependent inhibition of cell growth, correlating with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism behind its cytotoxic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Azepane Ring : Achieved through cyclization reactions using appropriate precursors.
  • Introduction of Thiophene Group : Utilizes cross-coupling reactions such as Suzuki or Stille coupling.
  • Attachment of Trifluoromethyl Group : Often involves electrophilic fluorination methods to introduce trifluoromethyl functionality.

This synthetic route allows for efficient production while enabling modifications to enhance biological activity.

Q & A

Q. What synthetic routes and reaction conditions are critical for optimizing the yield of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The synthesis of structurally related benzamide derivatives often involves multi-step reactions with careful control of temperature, solvent, and stoichiometry. For example, in analogous compounds, a two-step approach is used:

Amide Coupling : Reacting a thiophene-containing amine with a trifluoromethyl benzoyl chloride under ice-cold conditions (0–5°C) to minimize side reactions.

Purification : Normal-phase chromatography (e.g., ethyl acetate/hexane gradients) achieves ~63% yield, while reverse-phase chromatography (acetonitrile/water with 0.1% formic acid) improves purity .

  • Key Table :
StepConditionsYieldPurity (HPLC)
Amide Coupling0–5°C, 48h stirring63%95%
AlkylationRT, 48h, DIEA in CH3CN48%90%

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • Methodological Answer :
  • 1H NMR : Confirms substitution patterns (e.g., integration ratios for azepane protons at δ 1.4–1.8 ppm and thiophene protons at δ 7.2–7.5 ppm) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities.
  • HPLC : Quantifies purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the azepane and thiophene moieties in target binding?

  • Methodological Answer :
  • Analog Synthesis : Replace the azepane ring with smaller (piperidine) or larger (cyclooctane) cyclic amines to assess steric effects.
  • Thiophene Modifications : Substitute thiophen-3-yl with thiophen-2-yl or furan to evaluate π-π stacking or hydrogen bonding.
  • Biological Assays : Test analogs in target-specific assays (e.g., kinase inhibition) and compare IC50 values. For example, trifluoromethyl groups enhance metabolic stability by reducing cytochrome P450 interactions .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Methodological Answer :
  • Orthogonal Assays : Validate results using both cell-based (e.g., proliferation assays) and biochemical (e.g., enzyme inhibition) methods.
  • Dose-Response Curves : Ensure full curves (e.g., 0.1–100 µM) to account for potency variability. For instance, IC50 discrepancies (e.g., 3.5 vs. 25.0 µM in kinase assays) may arise from assay sensitivity or buffer conditions .
  • Computational Modeling : Use molecular docking to predict binding modes and identify assay-specific interference (e.g., solubility issues in high-DMSO conditions).

Q. How can computational models predict the metabolic stability of trifluoromethyl-containing benzamides?

  • Methodological Answer :
  • In Silico Tools :
  • CYP450 Metabolism Prediction : Software like Schrödinger’s ADMET Predictor identifies vulnerable sites (e.g., N-dealkylation of azepane).
  • LogP Calculations : The trifluoromethyl group increases lipophilicity (LogP ~3.5), improving membrane permeability but requiring formulation adjustments for in vivo studies .

Data Contradiction Analysis Example

Issue : Conflicting IC50 values (3.5 vs. 25.0 µM) in kinase inhibition assays.
Resolution Steps :

Replicate Experiments : Confirm reproducibility under identical conditions.

Buffer Optimization : Test varying pH (6.5–7.5) and ionic strength to stabilize protein-ligand interactions.

Ligand Solubility : Assess compound aggregation via dynamic light scattering (DLS) and use co-solvents (e.g., 0.01% Tween-80) .

Key Takeaways

  • Synthesis : Multi-step protocols with chromatography are critical for purity.
  • Analytical Validation : NMR and LC-MS ensure structural fidelity.
  • SAR : Modular substitutions (azepane size, thiophene position) tune activity.
  • Data Consistency : Orthogonal assays and computational modeling mitigate discrepancies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.